molecular formula C16H16O3S B1438232 (2,4-Dimethylphenyl)(3-methanesulfonylphenyl)methanone CAS No. 1094374-35-2

(2,4-Dimethylphenyl)(3-methanesulfonylphenyl)methanone

Cat. No.: B1438232
CAS No.: 1094374-35-2
M. Wt: 288.4 g/mol
InChI Key: IOSADRCZZMALDX-UHFFFAOYSA-N
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Description

(2,4-Dimethylphenyl)(3-methanesulfonylphenyl)methanone is an organic compound with the molecular formula C₁₆H₁₆O₃S. It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by the presence of two aromatic rings, one substituted with two methyl groups and the other with a methanesulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethylphenyl)(3-methanesulfonylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous conditions and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethylphenyl)(3-methanesulfonylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, reduced methanone compounds, and various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (2,4-Dimethylphenyl)(3-methanesulfonylphenyl)methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology

The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new drugs and therapeutic agents.

Medicine

In medicine, this compound is explored for its potential use in treating various diseases. Its derivatives are investigated for their efficacy in targeting specific biological pathways.

Industry

Industrially, the compound is used in the manufacture of specialty chemicals and materials. It is employed in the production of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of (2,4-Dimethylphenyl)(3-methanesulfonylphenyl)methanone involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The compound can also participate in hydrogen bonding and π-π interactions, influencing its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dimethylphenyl)(4-methanesulfonylphenyl)methanone
  • (2,4-Dimethylphenyl)(3-methylphenyl)methanone
  • (2,4-Dimethylphenyl)(3-chlorophenyl)methanone

Uniqueness

(2,4-Dimethylphenyl)(3-methanesulfonylphenyl)methanone is unique due to the presence of both methyl and methanesulfonyl groups on its aromatic rings. This combination imparts distinct chemical and physical properties, making it valuable in various applications. The methanesulfonyl group enhances its reactivity, while the methyl groups influence its steric and electronic characteristics.

Properties

IUPAC Name

(2,4-dimethylphenyl)-(3-methylsulfonylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3S/c1-11-7-8-15(12(2)9-11)16(17)13-5-4-6-14(10-13)20(3,18)19/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSADRCZZMALDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC(=CC=C2)S(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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